molecular formula C19H20N6O4 B12870282 2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

Katalognummer: B12870282
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: PBERWSCWYDTVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one is a complex heterocyclic compound that features a unique combination of functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzo[d]oxazole ring, followed by the construction of the pyrrolo[2,3-d]pyridazin-7-one core. Key steps may involve cyclization reactions, nitration, and amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share structural similarities and exhibit similar biological activities.

    Pyridazinone Derivatives:

Uniqueness

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C19H20N6O4

Molekulargewicht

396.4 g/mol

IUPAC-Name

2-amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C19H20N6O4/c1-3-4-7-10-24-15-13(17(25(27)28)22-23(2)19(15)26)14(16(24)20)18-21-11-8-5-6-9-12(11)29-18/h5-6,8-9H,3-4,7,10,20H2,1-2H3

InChI-Schlüssel

PBERWSCWYDTVLM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C2=C(C(=C1N)C3=NC4=CC=CC=C4O3)C(=NN(C2=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.